The synthesis of S-Butyl-L-cysteine-hydrogen chloride typically involves the protection of the thiol group of cysteine. This is crucial to prevent unwanted reactions during subsequent steps. The general method includes:
Technical parameters such as temperature, reaction time, and concentration of reagents are critical for optimizing yield and purity during synthesis .
The molecular structure of S-Butyl-L-cysteine-hydrogen chloride features a central carbon atom bonded to an amino group, a carboxylic acid group, and a tert-butylthio group. The presence of the chloride ion indicates that it is in the hydrochloride form. Key structural characteristics include:
The compound's InChI key is MHBMYFJKEBCMDR-JEDNCBNOSA-N, which can be used for database searches to find related compounds or literature .
S-Butyl-L-cysteine-hydrogen chloride participates in several important chemical reactions:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts or reducing agents .
The mechanism of action for S-Butyl-L-cysteine-hydrogen chloride primarily revolves around its role as a protecting group in peptide synthesis:
This mechanism highlights its utility in maintaining cysteine's reactivity while allowing for complex peptide structures to be formed without loss of functional integrity .
S-Butyl-L-cysteine-hydrogen chloride exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications where stability and solubility are critical .
S-Butyl-L-cysteine-hydrogen chloride has diverse applications across scientific fields:
S-tert-Butyl-L-cysteine hydrochloride serves as a cornerstone in SPPS for introducing cysteine residues without premature disulfide formation. Its stability under standard Fmoc/tBu SPPS conditions allows sequential elongation of peptide chains. During chain assembly, the tert-butyl thioether remains inert to piperidine (Fmoc deprotection) and TFA (side-chain deprotection), enabling its incorporation at any synthetic stage. Post-assembly, global deprotection requires strong acids like anhydrous HF or mercury-based reagents to cleave the S-tert-butyl group, liberating the free thiol for disulfide pairing or metal coordination [4] [7]. This orthogonal stability is critical for synthesizing cysteine-rich peptides, such as conotoxins or zinc-finger domains, where precise disulfide connectivity dictates biological function.
Orthogonal protection strategies are essential for synthesizing peptides with multiple cysteine residues requiring regioselective modification. S-tert-Butyl-L-cysteine hydrochloride pairs with acid-labile (trityl), base-labile (Fmoc), or reductively cleavable (Acm) groups to enable sequential deprotection:
Table 2: Orthogonal Thiol Protecting Groups Compatible with S-tert-Butyl
Protecting Group | Removal Conditions | Compatibility with S-tert-Butyl | Application Example |
---|---|---|---|
Acetamidomethyl (Acm) | Hg(OAc)₂, pH 7 | High | Dual-warhead ADC synthesis |
Trityl (Trt) | 1% TFA/TFE | Moderate | Regioselective disulfide formation |
S-tert-Butyl | Hg²⁺/TFA or reductive alkylation | N/A | Peptide thiol masking |
In native chemical ligation (NCL), S-tert-Butyl-L-cysteine hydrochloride enables chemoselective peptide coupling without epimerization. The tert-butyl-protected cysteinyl peptide acts as a precursor that is deprotected in situ to generate a C-terminal thioester. This thioester then reacts with an N-cysteine peptide via transthioesterification, forming a native amide bond. Critically, the S-tert-butyl group’s stability during NCL setup prevents undesired thiolate-mediated hydrolysis or scrambling. This approach facilitates semisynthesis of modified proteins, such as histone H3 bearing site-specific post-translational modifications, where recombinant fragments are ligated to synthetic analogs containing ubiquitin or phosphorylated residues [6] [8].
Table 3: NCL Applications Using S-tert-Butyl Protection
Protein Target | Ligation Site | Modification Introduced | Key Outcome |
---|---|---|---|
Antibody fragments | Heavy-chain Cys | Dual auristatin payloads | Enhanced tumor cell cytotoxicity |
Histone H3 | Lys27–Cys28 | Trimethyllysine or phosphoserine | Epigenetic mechanism studies |
Insulin analogs | A7–B7 disulfide | Fluorescent probes | Receptor binding visualization |
Innovative routes leverage S-tert-butyl and trityl groups to enhance efficiency and reduce racemization:
These advancements address limitations of classical mercury-mediated deprotection, expanding access to enantiopure material for GMP-grade peptide therapeutics.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7